2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate
Description
2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate (CAS: 432002-40-9) is a sulfonate ester derivative featuring a substituted phenyl ring with chloro, formyl, and methoxy functional groups. Its molecular formula is C₁₄H₁₁ClO₅S, with a molecular weight of 383.80 g/mol and a purity of ≥98% . The compound’s structure combines electron-withdrawing (chloro, sulfonate) and electron-donating (methoxy) groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5S/c1-19-13-8-10(9-16)7-12(15)14(13)20-21(17,18)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOZUWAZGHHING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: Introduction of the chloro group through chlorination reactions.
Formylation: The formyl group is introduced via formylation reactions, often using reagents like formic acid or its derivatives.
Methoxylation: The methoxy group is added through methoxylation reactions, typically using methanol and a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry
2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate is primarily used as an intermediate in the synthesis of more complex organic molecules. It serves as a reagent in various organic reactions, facilitating the creation of compounds with specific properties.
Biology
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary evaluations suggest that it may inhibit the growth of certain cancer cell lines by interacting with molecular targets such as enzymes and receptors .
Medicine
The compound is being investigated for its potential role as a pharmaceutical intermediate. Its unique structure allows it to participate in drug development processes, particularly in creating new therapeutic agents aimed at treating diseases like cancer.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals, dyes, and pigments. Its reactivity makes it valuable for synthesizing materials with desired properties for various applications.
Anticancer Research
Recent studies have focused on the synthesis of derivatives based on the structure of this compound to evaluate their anticancer properties. For instance, compounds derived from this sulfonate have shown cytotoxic activity against various human cancer cell lines, suggesting potential for further development as therapeutic agents .
Antimicrobial Evaluations
Another area of research has involved assessing the antimicrobial efficacy of this compound against different bacterial strains. The results indicate that it possesses comparable activity to established antibiotics, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the formyl and methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns differ significantly among analogs:
- The formyl group (CHO) acts as a hydrogen bond acceptor, while the methoxy group (OMe) can donate weak hydrogen bonds. In sulfonate esters, the sulfonate oxygen atoms participate in strong hydrogen bonds, influencing crystallization .
Biological Activity
2-Chloro-4-formyl-6-methoxyphenyl benzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro Group : Enhances electrophilic reactivity.
- Formyl Group : Potential for oxidation to carboxylic acids.
- Methoxy Group : Involves hydrogen bonding interactions.
- Benzenesulfonate Moiety : Imparts solubility and stability.
The molecular formula is , with a molar mass of approximately 326.75 g/mol. Its unique combination of functional groups suggests various reactivity patterns, making it a valuable candidate for further biological studies .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Electrophilic Aromatic Substitution : The chloro group facilitates reactions with nucleophiles in biological systems.
- Hydrogen Bonding : The methoxy and formyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
These interactions can lead to alterations in enzyme function, receptor binding, and ultimately influence cellular processes .
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, a series of sulfonate derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity. The following table summarizes key findings regarding the IC50 values for selected derivatives:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| BS3 | K562 | 0.097 | 144.51 |
| BS4 | PANC-1 | 0.172 | 120.71 |
| BS1 | U-251 | 1.757 | >25 |
| BS3 | MCF-7 | 4.599 | Moderate |
These results indicate that certain derivatives exhibit potent anticancer activity, particularly against K562 cells, with high selectivity for cancerous over normal cells .
Case Studies and Research Findings
- Anticancer Screening : A study conducted by researchers explored the anticancer efficacy of various sulfonate derivatives, including those structurally related to this compound. The derivatives showed varied potency across different cell lines, with some demonstrating low toxicity towards normal cells while effectively inhibiting cancer cell growth .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce cell cycle arrest in the G2/M phase in K562 and U-251 cells after treatment. This suggests that the compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells .
- Synergistic Effects : Some studies also indicated potential synergistic effects when combined with other agents, enhancing overall anticancer efficacy while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
